REACTION_CXSMILES
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[C-:1]#[N:2].[K+].[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11]Br)=[CH:7][C:6]=1[OH:13]>CN(C=O)C.O>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:1]#[N:2])=[CH:7][C:6]=1[OH:13] |f:0.1|
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Name
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|
Quantity
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4.16 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1)CBr)O
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
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Name
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resultant mixture
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The slurry was cooled to room temperature
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (5×)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layers were dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
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Details
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the filtrate was purified by chromatography on silica gel (hexanes:EtOAc, 3:1)
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Name
|
|
Type
|
product
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Smiles
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BrC1=C(C=C(C=C1)CC#N)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |